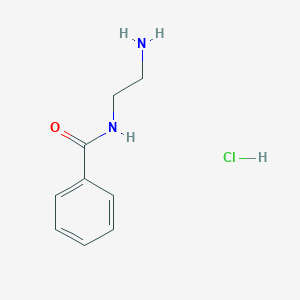

(3-Methylenecyclobutyl)methylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

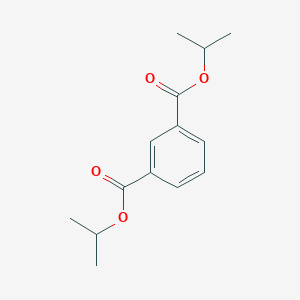

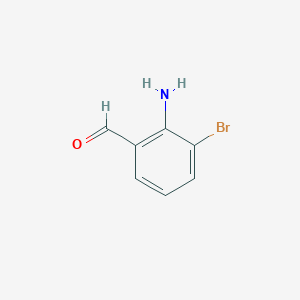

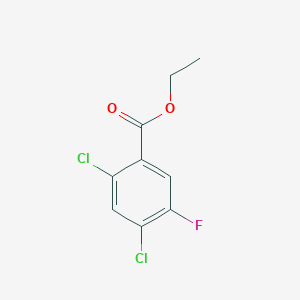

(3-Methylenecyclobutyl)methylamine is a chemical compound with the molecular formula C6H11N and a molecular weight of 97.16 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of (3-Methylenecyclobutyl)methylamine consists of a cyclobutyl ring with a methylene (CH2) group and a methylamine (CH3NH2) group attached .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformation

(3-Methylenecyclobutyl)methylamine serves as an intermediate in the synthesis of complex organic compounds. For example, it has been employed in the synthesis of novel 1,2-functionally-substituted tetrahydroisoquinolines, which are valuable for creating derivatives with specific substituents that have potential applications in medicinal chemistry (Aghekyan et al., 2009). Additionally, this compound has facilitated the facile synthesis of methylenecyclobutyl-related compounds via rearrangement of methylenecyclopropylcarbinols, highlighting its versatility in organic synthesis (Qi, Shao, & Shi, 2007).

Mechanistic Insights and Computational Studies

The transformation of methylenecyclopropylmethyl sulfonates to 3-methylenecyclobutyl analogues has been studied, with silica gel chromatography playing a crucial role. These experimental findings, supported by computational studies, offer deep insights into reaction mechanisms, providing a theoretical basis for the synthesis of structurally related compounds (Shao, Li, & Shi, 2007).

Atmospheric Chemistry and Molecular Spectroscopy

The study of methylamine, a structurally related compound, in the context of atmospheric chemistry and molecular spectroscopy, reveals the compound's significance in environmental science. Spectroscopic analyses of methylamine have been conducted to understand its rotational spectrum, offering valuable data for atmospheric models (Motiyenko et al., 2014). These studies contribute to our understanding of how such compounds behave in the atmosphere, which is crucial for assessing their environmental impact.

Environmental Microbiology and Nitrogen Cycling

Methylamine also plays a role in nitrogen cycling in marine environments, serving as a nitrogen source for microorganisms. This aspect of methylamine research, while indirectly related to (3-Methylenecyclobutyl)methylamine, highlights the broader significance of methylated amines in ecological and environmental contexts (Taubert et al., 2017).

Direcciones Futuras

While specific future directions for (3-Methylenecyclobutyl)methylamine are not mentioned in the available literature, a related compound, methylamine, has been proposed as a precursor to glycine, an amino acid. This suggests potential future research directions in studying the role of amines in the formation of amino acids and their implications for the origin of life .

Propiedades

IUPAC Name |

(3-methylidenecyclobutyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-5-2-6(3-5)4-7/h6H,1-4,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTYWJHGVSRYNU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590234 |

Source

|

| Record name | 1-(3-Methylidenecyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylenecyclobutyl)methylamine | |

CAS RN |

16333-93-0 |

Source

|

| Record name | 1-(3-Methylidenecyclobutyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.1]octane-2,4-dione, 3-[2-chloro-4-(methylsulfonyl)benzoyl]-](/img/structure/B168353.png)

![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)